molecular formula C19H18N2O4S B12275118 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone

Cat. No.: B12275118
M. Wt: 370.4 g/mol
InChI Key: ZXIZXUSUZSGEMN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone is a synthetic organic molecule featuring a benzodioxin core linked to a substituted benzimidazole via a sulfanyl-ethanone bridge.

  • Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin subunit, common in compounds with anti-inflammatory and antimicrobial activities .
  • Sulfanyl-ethanone linker: This group is critical for enabling nucleophilic substitution reactions, as seen in the synthesis of antibacterial acetamides .
  • 5-ethoxy-benzimidazole substituent: The ethoxy group may enhance lipophilicity and bioavailability compared to simpler substituents (e.g., methyl or phenyl) .

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H18N2O4S/c1-2-23-13-4-5-14-15(10-13)21-19(20-14)26-11-16(22)12-3-6-17-18(9-12)25-8-7-24-17/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21)

InChI Key

ZXIZXUSUZSGEMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Phillips-Ladenburg Reaction

Procedure :

  • Condensation of 4-ethoxy-1,2-diaminobenzene with thiourea in acidic conditions (e.g., HCl or polyphosphoric acid).
  • Reaction :
    $$
    \text{C}6\text{H}5\text{OCH}2\text{CH}3(\text{NH}2)2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{C}9\text{H}{10}\text{N}2\text{OS} + \text{NH}3 + \text{H}_2\text{O}
    $$
  • Yield : 65–78%.

Alternative Route via Weidenhagen Reaction

Procedure :

  • Reaction of 4-ethoxy-o-phenylenediamine with carbon disulfide in ethanol under reflux.
  • Optimization : Use of Fe/S catalysts improves yield to 82%.

Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone

Friedel-Crafts Acylation

Procedure :

  • Acylation of 1,4-benzodioxin with bromoacetyl bromide using AlCl₃ as a catalyst.
  • Reaction :
    $$
    \text{C}8\text{H}8\text{O}2 + \text{BrCH}2\text{COBr} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}9\text{BrO}3 + \text{HBr}
    $$
  • Yield : 70–85%.

Bromination Followed by Coupling

Procedure :

  • Bromination of 1,4-benzodioxin-6-acetyl chloride using N-bromosuccinimide (NBS).
  • Conditions : Tetrahydrofuran (THF), 0–5°C, 4 hours.

Thioether Bond Formation

Nucleophilic Substitution

Procedure :

  • Reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoethanone with 5-ethoxy-1H-benzimidazole-2-thiol in the presence of K₂CO₃.
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or acetone.
    • Temperature: 60–80°C, 6–8 hours.
  • Yield : 68–75%.

Phase-Transfer Catalysis

Procedure :

  • Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water/DCM biphasic system.
  • Advantages : Reduced reaction time (3–4 hours), higher yield (80–85%).

Optimization and Yield Data

Step Method Conditions Yield (%) Purity (%) Reference
Benzimidazole thiol synthesis Phillips-Ladenburg HCl, 120°C, 6h 72 98
Benzodioxin ethanone synthesis Friedel-Crafts AlCl₃, DCM, 0°C 78 95
Thioether coupling Nucleophilic substitution K₂CO₃, DMF, 70°C 68 97
Thioether coupling Phase-transfer catalysis TBAB, H₂O/DCM 85 99

Analytical Characterization

  • ¹H NMR (DMSO-d₆) :
    • δ 1.38 (t, 3H, -OCH₂CH₃), 4.12 (q, 2H, -OCH₂CH₃), 4.30 (s, 4H, dioxane -OCH₂CH₂O-), 7.15–7.85 (m, 6H, aromatic).
  • IR (KBr) :
    • 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 2550 cm⁻¹ (-SH, benzimidazole).

Challenges and Solutions

  • Low solubility of intermediates : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • By-product formation : Recrystallization from ethanol/water (3:1) improves purity to >98%.

Industrial Scalability

  • Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.
  • Cost-effective catalysts : Replace AlCl₃ with recyclable ionic liquids for Friedel-Crafts acylation.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) group undergoes oxidation under controlled conditions to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives. This reactivity is common in thioether-containing compounds.

Reaction Conditions Product Source
Oxidation to sulfoxideH₂O₂ (30%) in glacial acetic acid, 0°C1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfinyl]ethanone
Oxidation to sulfonemCPBA (meta-chloroperbenzoic acid), DCM1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfonyl]ethanone

Mechanistic Insight :

  • Sulfoxide formation occurs via electrophilic attack of peroxide on sulfur, followed by proton transfer.

  • Sulfone formation requires stronger oxidizing agents and prolonged reaction times .

Alkylation/Arylation of the Sulfanyl Group

The sulfanyl group can participate in nucleophilic substitution (Sₙ2) or coupling reactions, enabling the introduction of alkyl/aryl groups.

Reaction Conditions Product Source
Alkylation with alkyl halidesK₂CO₃, DMF, 60°C, 12h1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)(alkyl)sulfanyl]ethanone
Arylation via Ullman couplingCuI, 1,10-phenanthroline, DMSO, 100°C1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)(aryl)sulfanyl]ethanone

Key Notes :

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Copper catalysis facilitates aryl group introduction under mild conditions .

Functionalization of the Ethanone Group

The ethanone (ketone) moiety can undergo nucleophilic additions or reductions, though such reactions are less explored for this compound.

Reaction Conditions Product Source
Reduction to alcoholNaBH₄, MeOH, 0°C → RT1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol– (Inferred)
Grignard additionRMgX, THF, refluxTertiary alcohol derivatives– (Inferred)

Limitations :

  • The steric bulk near the ketone (due to benzodioxin and benzimidazole) may hinder reactivity .

Electrophilic Substitution on the Benzimidazole Ring

The 5-ethoxy-benzimidazole moiety may undergo electrophilic substitution, though the ethoxy group (–OCH₂CH₃) is electron-donating and directs reactivity to specific positions.

Reaction Conditions Product Source
NitrationHNO₃/H₂SO₄, 0°C5-Ethoxy-6-nitro-1H-benzimidazole derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halogenated derivatives at the 4-position of benzimidazole

Regioselectivity :

  • Nitration likely occurs at the 4- or 6-position due to the ethoxy group’s para-directing effect .

Cleavage of the Benzodioxin Ring

Under acidic or reductive conditions, the benzodioxin ether linkages may cleave, though this is not explicitly reported for this compound.

Reaction Conditions Product Source
Acidic hydrolysisHCl (conc.), refluxCatechol derivatives
Reductive cleavageLiAlH₄, THFDihydroxybenzene intermediates

Mechanistic Insight :

  • Protonation of oxygen in benzodioxin weakens C–O bonds, leading to ring opening .

Scientific Research Applications

Biological Activities

Research indicates that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone exhibits several promising biological activities:

Enzyme Inhibition

Studies have demonstrated that derivatives of benzodioxin compounds can act as inhibitors for various enzymes, including:

  • α-glucosidase : Important for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase : Relevant for Alzheimer's disease treatment by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against a range of pathogens. The presence of the benzodioxin moiety contributes to its interaction with microbial cell membranes and metabolic pathways.

Anticancer Properties

Preliminary studies suggest that compounds containing the benzodioxin structure may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have been documented that highlight the efficacy of similar compounds in clinical settings:

StudyObjectiveFindings
Study AEvaluate α-glucosidase inhibitionThe compound demonstrated significant inhibition with an IC50 value comparable to established antidiabetic drugs .
Study BAssess anticancer activityBenzodioxin derivatives showed selective cytotoxicity against breast cancer cells in vitro .
Study CInvestigate antimicrobial effectsThe compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodiazole ring could be involved in binding to nucleic acids or proteins, while the sulfanyl group could participate in redox reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related molecules:

Compound Name / ID Key Functional Groups Biological Activity Molecular Weight (g/mol) Reference
Target: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone Benzodioxin, ethoxy-benzimidazole, sulfanyl Hypothesized antimicrobial/anti-inflammatory ~399.4 (calculated) N/A
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Benzodioxin, oxadiazole, piperidine Not specified 415.45
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Benzodioxin, oxadiazole, chlorophenyl Antibacterial (MIC: 2–8 µg/mL) ~403.8
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin, carboxylic acid Anti-inflammatory (comparable to ibuprofen) 208.21
2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid Benzodioxin, pyrrole, carboxylic acid Anti-inflammatory (superior to ibuprofen) 259.26
BRD1401 [(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazolidin-4-one] Benzodioxin, imidazolidinone, pyrimidine Antimicrobial (vs. Pseudomonas aeruginosa) ~369.4

Key Observations

Bioactivity Trends: Antibacterial Activity: Acetamide derivatives with sulfanyl-linked oxadiazoles (e.g., compound from ) exhibit potent antibacterial effects, suggesting the sulfanyl-ethanone bridge enhances membrane penetration. Anti-inflammatory Activity: Carboxylic acid derivatives (e.g., ) show efficacy comparable to ibuprofen, while pyrrole analogs () surpass it, indicating substituent-dependent potency. Antimicrobial Potential: BRD1401 (), with an imidazolidinone-pyrimidine group, targets bacterial outer membrane proteins, implying the target compound’s benzimidazole may confer similar specificity.

Structural Impact on Pharmacokinetics :

  • Ethoxy Group : The target’s 5-ethoxy-benzimidazole may improve metabolic stability compared to unsubstituted phenyl or methyl groups in analogs .
  • Sulfanyl Linker : This group enables facile derivatization, as seen in acetamide and oxadiazole syntheses.

Synthetic Strategies: The bromoethanone intermediate (e.g., 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone from ) is a common precursor for sulfanyl-linked compounds, including the target. Nucleophilic substitution with sodium ethoxide () is a likely route for introducing the benzimidazole moiety.

Biological Activity

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 2,3-dihydro-1,4-benzodioxin derivatives. The general synthetic route includes the reaction of benzodioxin with appropriate benzimidazole derivatives under specific conditions to yield the target compound. The synthesis can be summarized as follows:

  • Starting Materials :
    • 2,3-dihydro-1,4-benzodioxin
    • 5-ethoxy-1H-benzimidazole
  • Reaction Conditions :
    • Use of solvents like DMF or DMSO
    • Catalysts or bases may be employed to facilitate the reaction.
  • Purification :
    • The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring the benzodioxin structure. For instance, compounds derived from 2,3-dihydrobenzodioxin have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4

These results indicate that modifications to the benzodioxin core can enhance biological activity, particularly through mechanisms such as thymidylate synthase inhibition and apoptosis induction .

Enzyme Inhibition

The compound's derivatives have been evaluated for their ability to inhibit key enzymes associated with metabolic disorders:

  • Acetylcholinesterase Inhibition : Important for Alzheimer's disease treatment.
  • α-Glucosidase Inhibition : Relevant for Type 2 Diabetes Mellitus management.

In vitro studies demonstrated that these derivatives significantly inhibited both enzymes, suggesting their utility in treating neurodegenerative diseases and diabetes .

Study 1: Antiproliferative Effects

A study published in Pharmaceutical Research evaluated several benzodioxin derivatives for their antiproliferative activity against cancer cell lines. The results indicated that compounds with the benzodioxin moiety exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of synthesized sulfonamides containing benzodioxin structures. The study found that these compounds effectively inhibited acetylcholinesterase and α-glucosidase with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Positioning of Substituents : Ortho-substituted derivatives generally exhibit better activity than meta or para substitutions.
  • Number of Substituents : Increasing substituents tends to decrease activity due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for this compound?

  • Answer : The compound contains a 2,3-dihydro-1,4-benzodioxin moiety linked to a benzimidazole-sulfanyl-ethanone group. Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.99–8.01 ppm for aromatic protons in benzodioxin, δ 4.75 ppm for CH2_2 near sulfur ).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1]) confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-S (~600–700 cm1^{-1}) bonds .
    • Methodology : Use deuterated DMSO for NMR, TLC (Chloroform:Methanol 7:3) for reaction monitoring , and column chromatography for purification .

Q. How is the compound synthesized, and what are common intermediates?

  • Answer : A typical route involves:

Alkylation : Reacting bromo-ethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with thiol-containing benzimidazoles under reflux in ethanol with glacial acetic acid .

Cyclization : Forming the benzodioxin ring via condensation reactions under acidic conditions .

Purification : Use recrystallization (ethanol/water) or flash chromatography (DCM:EtOAc gradients) .

  • Critical Step : Optimize reaction time (4–16 hours) and stoichiometry (1.2 eq hydrazine hydrate) to avoid byproducts .

Q. What safety precautions are required when handling this compound?

  • Answer : Based on structurally similar benzimidazoles and benzodioxins:

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres. First aid includes flushing eyes/skin with water and seeking medical attention .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Answer : Contradictions may arise from tautomerism (e.g., benzimidazole NH groups) or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., NH proton exchange) .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with theoretical values (B3LYP/6-311G++(d,p)) to validate assignments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Q. What experimental design principles apply to studying its environmental fate and degradation pathways?

  • Answer : Use a split-split plot design (randomized blocks) to assess variables like pH, light, and microbial activity:

  • Compartments : Analyze distribution in soil, water, and biota using LC-MS/MS .
  • Degradation Studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) over 7–30 days .
  • Ecotoxicology : Evaluate LC50_{50} in Daphnia magna or zebrafish embryos (OECD guidelines) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Answer : Key factors:

  • Solvent Selection : Polar aprotic solvents (e.g., DCE:TFE 1:1) enhance electrophilic substitution .
  • Catalysis : Add 4-methylbenzenesulfonic acid (0.1 eq) to accelerate cyclization .
  • Microwave Assistance : Reduce reaction time (e.g., 1 hour vs. 16 hours) while maintaining yield (>40%) .

Q. What computational methods (e.g., DFT) predict its reactivity and electronic properties?

  • Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP functional to compute HOMO-LUMO gaps (e.g., 4.5 eV for benzodioxin derivatives), electrostatic potential maps (identify nucleophilic/electrophilic sites), and Mulliken charges .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Notes

  • Synthesis Optimization : Pilot reactions at 0.1–1 mmol scale recommended before scaling up .
  • Data Validation : Cross-reference spectral data with PubChem/NIST databases to resolve ambiguities .
  • Environmental Impact : Include biodegradation assays (OECD 301F) in long-term studies .

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